![molecular formula C13H27ClN2O B1376568 2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride CAS No. 1423024-56-9](/img/structure/B1376568.png)
2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride
Overview
Description
2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride (ACM) is a cyclic amide-based compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications due to its unique structure.
Scientific Research Applications
Synthesis of Substituted Guanidines :
- The addition of amine hydrochlorides, such as 2-amino-N-cyclohexyl-N,4-dimethylpentanamide hydrochloride, to cyanamides is a standard method for synthesizing substituted guanidines. This process is utilized in the formation of derivatives like N,N-dimethyl-N'-(1,2-benzoisot hiazolyl)guanidine (Dorokhov, Vasilyev, Baranin, & Bogdanov, 1998).
Synthesis of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea Metabolites :
- The compound has been used in the preparation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), an anticancer agent. These metabolites were found to have significant biological activities (Johnston, Mccaleb, & Montgomery, 1975).
Preparation of Amino Alcohols and Derivatives :
- The hydrochlorides of secondary amino alcohols derived from this compound have been converted to N-substituted derivatives of various organic structures, indicating its versatility in organic synthesis (Petrov & Barkhash, 1970).
Synthesis of Cyclophosphamide Metabolites :
- It has been involved in the synthesis of urinary metabolites of cyclophosphamide, a chemotherapy medication used to treat cancers (Struck, Kirk, Mellett, el Dareer, & Hill, 1971).
Biological Activity Evaluations :
- Its derivatives have been prepared and evaluated as cytostatic agents, showcasing its potential in cancer research and treatment (Bielawski et al., 1993).
In Vitro and In Vivo Pharmacological Characterization :
- Derivatives of this compound have been characterized as potent and selective agonists in pharmacological studies, indicating its importance in drug development (Croci et al., 2007).
properties
IUPAC Name |
2-amino-N-cyclohexyl-N,4-dimethylpentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-10(2)9-12(14)13(16)15(3)11-7-5-4-6-8-11;/h10-12H,4-9,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYPJBKEQOADFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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